Benzo(a)pyrene-3-O-glucuronide
Description
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-benzo[a]pyren-3-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O7/c27-21-22(28)24(25(30)31)33-26(23(21)29)32-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11,21-24,26-29H,(H,30,31)/t21-,22-,23+,24-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYHOQLSWMWVSY-TYUWDEHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)OC6C(C(C(C(O6)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209012 | |
| Record name | Benzo(a)pyrene-3-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60262-81-9 | |
| Record name | Benzo(a)pyrene-3-O-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060262819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene-3-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Recombinant UGT Isoforms and Substrate Specificity
B[a]P-3-O-G is primarily synthesized via glucuronidation catalyzed by human UGT enzymes. Three isoforms—UGT1A1, UGT1A3, and UGT2B7—have been identified as key contributors. Recombinant UGT supersomes are employed to optimize the reaction, with UGT1A1 producing two isomeric O-monoglucuronides, while UGT1A3 and UGT2B7 generate a single product.
Table 1: Kinetic Parameters of UGT Isoforms for B[a]P-7,8-Catechol Glucuronidation
| UGT Isoform | (μM) | (pmol/min/mg) | Primary Product(s) |
|---|---|---|---|
| 1A1 | 4.2 ± 0.5 | 18.3 ± 1.2 | Two isomers |
| 1A3 | 3.8 ± 0.3 | 22.1 ± 1.5 | Single isomer |
| 2B7 | 5.1 ± 0.6 | 15.6 ± 1.0 | Single isomer |
Data derived from Michaelis-Menten kinetics show UGT1A3 exhibits the highest catalytic efficiency (), making it preferable for large-scale synthesis.
Reaction Conditions and Cofactor Requirements
The enzymatic reaction requires:
-
pH 7.4 buffer to maintain UGT activity.
-
5 mM MgCl as a cofactor for UDP-glucuronic acid (UDPGA) binding.
-
1 mM dithiothreitol (DTT) to reduce B[a]P-7,8-dione to its catechol form under anaerobic conditions.
-
0.025 mg/mL alamethicin to permeabilize microsomal membranes.
Reactions are initiated by adding UDPGA and incubated at 25°C for 30–60 minutes, depending on the UGT isoform.
Chemical Synthesis and Derivatization
Hydrolysis and Reductive Activation
While enzymatic methods dominate, chemical hydrolysis is used to generate B[a]P-3-O-G from conjugates. β-Glucuronidase-mediated cleavage at pH 5.1 (acetate buffer) followed by solid-phase extraction (SPE) isolates the metabolite. Ascorbic acid is added to prevent oxidation during hydrolysis.
Derivatization for Enhanced Detection
Post-synthesis, B[a]P-3-O-G is derivatized with 2-fluoro-1-methylpyridinium p-toluenesulfonate (FMPT) to improve LC-MS/MS sensitivity. This step increases molecular weight by 122 Da, facilitating separation from matrix interferences.
Purification and Analytical Validation
Solid-Phase Extraction (SPE)
SPE using C18 cartridges achieves >90% recovery of B[a]P-3-O-G. Elution with methanol removes non-polar contaminants, while aqueous washes eliminate salts.
Table 2: SPE Conditions for B[a]P-3-O-G Purification
| Parameter | Specification |
|---|---|
| Cartridge | C18 (500 mg/6 mL) |
| Conditioning | 6 mL methanol, 6 mL water |
| Load | Urine sample + 1% formic acid |
| Wash | 6 mL water, 6 mL 20% methanol |
| Elution | 6 mL methanol |
| Evaporation | Nitrogen stream at 40°C |
Chromatographic Separation
Ultra-performance liquid chromatography (UPLC) with a BEH C18 column (1.7 μm, 2.1 × 50 mm) resolves B[a]P-3-O-G from isomers. A gradient of 0.1% formic acid in water/methanol achieves baseline separation in 7 minutes.
Industrial and Laboratory-Scale Production
Challenges in Scalability
Industrial production remains limited due to:
Microsomal vs. Recombinant Systems
Liver microsomes offer a cost-effective alternative but exhibit lower specificity. Recombinant systems, while expensive, provide >95% purity and predictable kinetics.
Method Validation and Quality Control
Interlaboratory Reproducibility
A validated LC-MS/MS method showed intra- and inter-day precision of <10% RSD and accuracy of 92–108% across three laboratories. C-labeled internal standards correct for matrix effects during quantification.
Limits of Detection (LOD) and Quantification (LOQ)
| Matrix | LOD (pg/mL) | LOQ (pg/mL) |
|---|---|---|
| Urine | 0.5 | 1.5 |
| Serum | 0.8 | 2.4 |
Analyse Des Réactions Chimiques
Types of Reactions: Benzo(a)pyrene-3-O-glucuronide primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and the release of benzo(a)pyrene . Oxidation reactions can further metabolize benzo(a)pyrene to various oxidized products .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Enzymatic oxidation using cytochrome P450 enzymes or chemical oxidants like potassium permanganate.
Major Products Formed:
Hydrolysis: Benzo(a)pyrene and glucuronic acid.
Applications De Recherche Scientifique
Chemistry
B(a)P-3-O-G serves as a model compound in studies focused on the metabolism and detoxification of PAHs. It is utilized to understand how these compounds are processed in biological systems and to develop methods for analyzing PAH metabolites in environmental samples.
Biology
In biological research, B(a)P-3-O-G is investigated for its role in cellular detoxification processes. Studies have shown that it influences cellular signaling pathways and gene expression, impacting overall cellular health. The compound's interaction with various enzymes and proteins can affect metabolic processes within cells.
Medicine
B(a)P-3-O-G is studied extensively in cancer research due to its association with carcinogenesis. Understanding its mechanisms can aid in developing chemopreventive strategies and assessing cancer risk related to PAH exposure. Research has highlighted its potential mutagenic effects, which are critical for evaluating the risks posed by environmental pollutants.
Environmental Monitoring
The compound is used in environmental monitoring to assess exposure to PAHs and their metabolites. Analytical methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for detecting B(a)P-3-O-G in biological samples such as urine, providing insights into human exposure levels and potential health risks associated with PAH contamination .
Biochemical Properties
B(a)P-3-O-G interacts with various cellular components, influencing biochemical pathways:
- Metabolic Pathways : It participates in the biotransformation of B(a)P into more hydrophilic metabolites, enhancing excretion.
- Transport and Distribution : The compound's distribution within tissues is mediated by transporters and binding proteins, affecting its bioavailability and toxicity.
- Subcellular Localization : Its localization within cells can impact its biological activity and interactions with other biomolecules .
Case Study 1: Mutagenicity Assessment
Research has demonstrated that B(a)P-3-O-G exhibits mutagenic potential under certain conditions. In vitro studies have indicated that it can form DNA adducts, leading to mutations that may contribute to cancer development . These findings underscore the importance of studying this metabolite in understanding the broader implications of PAH exposure.
Case Study 2: Biomonitoring Techniques
A study focused on developing selective methods for determining hydroxylated benzo[a]pyrene metabolites in urine highlighted the role of glucuronidated standards. This method enhances sensitivity and reliability in biomonitoring efforts, allowing researchers to better assess human exposure to B(a)P and its metabolites .
Mécanisme D'action
Benzo(a)pyrene-3-O-glucuronide exerts its effects through the process of glucuronidation, which is a detoxification pathway. The enzyme UDP-glucuronosyltransferase catalyzes the conjugation of benzo(a)pyrene with glucuronic acid, making it more water-soluble and facilitating its excretion from the body . This process helps in reducing the toxicity and carcinogenicity of benzo(a)pyrene by converting it into a less harmful form .
Comparaison Avec Des Composés Similaires
Benzoyl Glucuronide
- Structure : Benzoyl glucuronide (C₁₃H₁₄O₈, MW 298.25) is the glucuronide conjugate of benzoic acid, forming a 1-O-benzoyl-β-D-glucopyranuronic acid structure .
- Metabolic Role: Unlike B[a]P-3-O-glucuronide, it is a non-mutagenic metabolite of benzoic acid, a common food preservative.
- Key Difference : The parent compound (benzoic acid) lacks the polycyclic aromatic structure of B[a]P, resulting in negligible toxicity compared to B[a]P-3-O-glucuronide .
1-Hydroxypyrene-β-D-glucuronide
Hesperetin 3'-O-glucuronide
- Structure: A flavonoid glucuronide (FooDB ID: FDB029910) derived from hesperetin, a citrus flavonoid .
- Biological Role: Functions as an antioxidant and anti-inflammatory agent, contrasting sharply with B[a]P-3-O-glucuronide’s pro-carcinogenic role .
- Metabolic Fate : Unlike PAH-glucuronides, hesperetin conjugates are associated with beneficial health effects, highlighting structural diversity in glucuronide functionality .
Mutagenicity and Toxicity Profiles
Key Findings :
- B[a]P-3-O-glucuronide exhibits the highest mutagenic activity due to the release of 3-OH-B[a]P, which forms DNA adducts linked to lung and skin cancers .
Activité Biologique
Benzo(a)pyrene-3-O-glucuronide (B(a)P-3-O-G) is a significant metabolite of benzo(a)pyrene (B(a)P), a well-known polycyclic aromatic hydrocarbon (PAH) recognized for its carcinogenic properties. This compound is primarily formed through the enzymatic process of glucuronidation, which facilitates the detoxification and excretion of B(a)P. Understanding the biological activity of B(a)P-3-O-G is crucial for assessing its role in human health, particularly concerning cancer risk and metabolic processes.
Synthesis and Metabolism
B(a)P-3-O-G is synthesized via the action of UDP-glucuronosyltransferase, which conjugates B(a)P with glucuronic acid. This reaction increases the water solubility of B(a)P, promoting its excretion from the body. The metabolic pathway for B(a)P includes various other metabolites, such as B(a)P-7,8-dihydrodiol and B(a)P-7,8-dione, which are formed through oxidation reactions involving cytochrome P450 enzymes .
Interactions with Cellular Components
B(a)P-3-O-G interacts with various cellular enzymes and proteins, influencing cellular signaling pathways and gene expression. It has been shown to affect cell function significantly by altering metabolic processes and potentially impacting cellular health . The compound's mutagenic potential has also been investigated, highlighting its relevance in cancer research .
Transport and Distribution
The transport mechanisms for B(a)P-3-O-G involve specific transporters that facilitate its movement across cellular membranes. Studies indicate that this metabolite can undergo enterohepatic circulation, where it is reabsorbed from the intestine back into the bloodstream after being excreted into bile .
Mutagenicity and Carcinogenic Potential
Research has indicated that B(a)P-3-O-G exhibits mutagenic properties, although its potential to induce carcinogenic effects may be lower than those of its parent compound, B(a)P. The glucuronidation process generally serves as a detoxification pathway; however, under certain conditions, hydrolysis can release free B(a)P, which can bind to DNA and contribute to carcinogenesis .
Case Studies
- Animal Models : In studies involving rat models, administration of radiolabeled B(a)P-4,5-epoxide resulted in significant biliary excretion of glucuronide conjugates, including B(a)P-3-O-G. This suggests that glucuronidation plays a critical role in the metabolism of PAHs and their subsequent detoxification .
- Embryonic Development : Research on medaka embryos demonstrated that B(a)P metabolism occurs early in development, with B(a)P-3-O-G identified as a major metabolic product. This finding underscores the importance of understanding how PAH metabolites affect developmental processes and potential toxicity during critical growth stages .
Enzymatic Reactions
B(a)P-3-O-G primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the release of free B(a)P and glucuronic acid. The enzymatic hydrolysis by β-glucuronidase has been shown to generate more reactive metabolites capable of binding to DNA .
Comparative Analysis with Other Metabolites
| Metabolite | Formation Pathway | Biological Activity |
|---|---|---|
| Benzo(a)pyrene | Direct exposure | Highly carcinogenic |
| Benzo(a)pyrene-7,8-dihydrodiol | Oxidation | Mutagenic; forms DNA adducts |
| This compound | Glucuronidation | Less mutagenic; detoxification role |
This table illustrates the varying biological activities of different metabolites derived from B(a)P, highlighting the unique role of glucuronidation in mitigating toxicity.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Benzo(a)pyrene-3-O-glucuronide (B[a]P-3-O-glucuronide) in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting B[a]P-3-O-glucuronide due to its high sensitivity and specificity. Key steps include:
- Sample Preparation : Hydrolysis of glucuronide conjugates using β-glucuronidase followed by solid-phase extraction (SPE) to isolate metabolites .
- Internal Standards : Use isotopically labeled analogs (e.g., 3-OH-B[a]P-Gluc-13C6) to correct for matrix effects and ionization efficiency .
- Validation : Ensure linearity (R² > 0.99), recovery rates (>85%), and limits of detection (LOD < 0.1 ng/mL) .
Q. What is the metabolic significance of B[a]P-3-O-glucuronide in benzo[a]pyrene detoxification?
- Methodological Answer : B[a]P-3-O-glucuronide is a Phase II metabolite formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation. This process increases water solubility for renal excretion, reducing carcinogenic potential. Key experimental approaches include:
- Enzyme Assays : Incubate benzo[a]pyrene with recombinant UGT isoforms (e.g., UGT1A1, UGT1A9) to identify catalytic activity .
- In Vivo Models : Use knockout mice lacking UGTs to study bioaccumulation and toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported half-lives of B[a]P-3-O-glucuronide across studies?
- Methodological Answer : Discrepancies may arise from differences in experimental models (e.g., human vs. rodent hepatocytes) or analytical workflows. To address this:
- Cross-Validation : Compare data from LC-MS/MS, HPLC-fluorescence, and immunoassays using identical biological samples .
- Pharmacokinetic Modeling : Use compartmental models to account for species-specific metabolic rates and tissue distribution .
Q. What challenges arise in differentiating B[a]P-3-O-glucuronide from its structural isomers (e.g., 7-OH-B[a]P-glucuronide)?
- Methodological Answer : Isomer differentiation requires high-resolution mass spectrometry (HRMS) and optimized chromatographic separation:
- Chromatography : Use a C18 column with a gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to achieve baseline separation .
- Fragmentation Patterns : Compare MS/MS spectra; B[a]P-3-O-glucuronide exhibits a characteristic fragment at m/z 283.1 (aglycone ion) .
Q. How should researchers design experiments to assess the stability of B[a]P-3-O-glucuronide under varying pH and temperature conditions?
- Methodological Answer :
- Stability Studies : Incubate the compound in buffers (pH 2–9) at 4°C, 25°C, and 37°C. Monitor degradation via LC-MS/MS at 0, 24, 48, and 72 hours .
- Data Interpretation : Use Arrhenius plots to predict shelf-life and storage recommendations. Note that acidic conditions (pH < 4) accelerate hydrolysis .
Data and Technical Considerations
Q. What are the limitations of using commercial standards for B[a]P-3-O-glucuronide in quantitative assays?
- Methodological Answer :
- Purity Issues : Verify standard purity (>98%) via NMR or HPLC-UV. Impurities can lead to overestimation of metabolite concentrations .
- Isotopic Dilution : Prepare calibration curves with matrix-matched standards to account for ion suppression/enhancement in biological samples .
Q. How can researchers mitigate matrix effects when analyzing B[a]P-3-O-glucuronide in complex samples like urine or serum?
- Methodological Answer :
- SPE Cleanup : Use mixed-mode cartridges (e.g., Oasis HLB) to remove lipids and salts .
- Post-Column Infusion : Introduce a stable isotope-labeled internal standard post-column to quantify matrix effects in real-time .
Experimental Design Frameworks
Q. What criteria should guide hypothesis formulation for studies on B[a]P-3-O-glucuronide’s role in carcinogenesis?
- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
